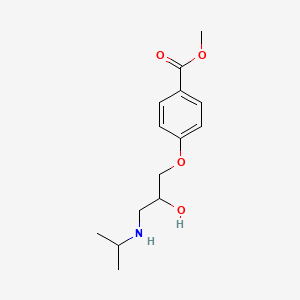

4-(2-Hydroxy-3-isopropylamino-propoxy)-benzoic acid methyl ester

CAS No.: 33947-97-6

Cat. No.: VC13304794

Molecular Formula: C14H21NO4

Molecular Weight: 267.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33947-97-6 |

|---|---|

| Molecular Formula | C14H21NO4 |

| Molecular Weight | 267.32 g/mol |

| IUPAC Name | methyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate |

| Standard InChI | InChI=1S/C14H21NO4/c1-10(2)15-8-12(16)9-19-13-6-4-11(5-7-13)14(17)18-3/h4-7,10,12,15-16H,8-9H2,1-3H3 |

| Standard InChI Key | IKLHTJKCEKYJKI-UHFFFAOYSA-N |

| SMILES | CC(C)NCC(COC1=CC=C(C=C1)C(=O)OC)O |

| Canonical SMILES | CC(C)NCC(COC1=CC=C(C=C1)C(=O)OC)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a methyl ester group at the carboxylic acid position of benzoic acid, with a 2-hydroxy-3-isopropylamino-propoxy substituent at the para position of the aromatic ring. The hydroxy and isopropylamino groups on the propoxy chain introduce both hydrophilic and hydrophobic regions, influencing its solubility and reactivity.

Table 1: Key Structural and Nomenclature Data

| Property | Value |

|---|---|

| IUPAC Name | Methyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate |

| Canonical SMILES | CC(C)NCC(COC1=CC=C(C=C1)C(=O)OC)O |

| InChI Key | IKLHTJKCEKYJKI-UHFFFAOYSA-N |

| PubChem CID | 12238214 |

The stereochemistry of the hydroxy and isopropylamino groups (2RS configuration) is critical for its interactions in biological systems, though detailed stereoisomer studies remain limited .

Synthesis and Production Pathways

Synthetic Routes

The synthesis typically begins with the esterification of 4-hydroxybenzoic acid, followed by alkylation with epichlorohydrin to introduce the propoxy chain. Subsequent amination with isopropylamine yields the final product.

Industrial Relevance

In pharmaceutical manufacturing, this compound is identified as Bisoprolol Fumarate Impurity K, a byproduct during bisoprolol synthesis . Controlling its concentration is essential to meet regulatory purity standards, as impurities can affect drug efficacy and safety.

Physicochemical Properties

Table 2: Physicochemical Characteristics

| Property | Value/Status |

|---|---|

| Molecular Weight | 267.32 g/mol |

| Density | Not reported |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Likely polar aprotic solvent-soluble |

The absence of melting/boiling point data underscores the need for further experimental characterization .

Applications in Pharmaceutical Research

Metabolic Studies

The deuterated analog, 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7 (MW 260.34 g/mol), replaces seven hydrogens with deuterium, enabling isotope tracing in pharmacokinetic studies.

Table 3: Comparative Data for Deuterated Derivative

| Property | Value |

|---|---|

| Molecular Formula | |

| Isotopic Substitution | 7 Deuterium atoms |

| Application | Metabolic pathway analysis |

Related Compounds and Derivatives

Hydrochloride Salt

The hydrochloride form (CAS 33947-96-5) offers improved solubility in aqueous media, facilitating analytical testing.

Bisoprolol Ester Analog

Analytical and Regulatory Considerations

Detection Methods

-

LC-MS: Quantifies trace impurities in drug formulations.

-

NMR Spectroscopy: Confirms structural integrity and purity.

Regulatory Status

Classified as a controlled product in some jurisdictions, requiring special permits for transport and handling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume